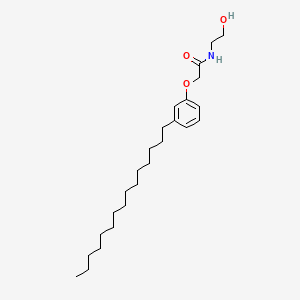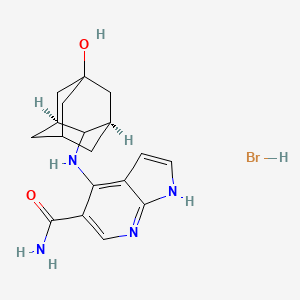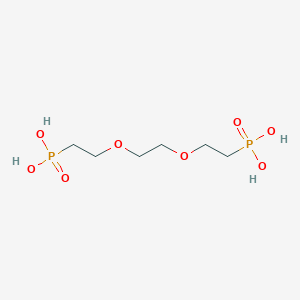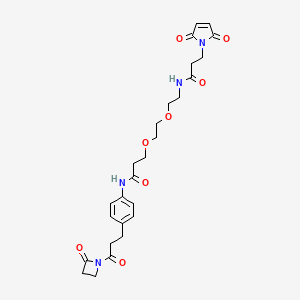
Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD
Vue d'ensemble
Description
Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD, also known as Mal-PEG2-AZD, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Structure Analysis
The molecular formula of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD is C26H32N4O8 . The molecular weight is 528.55 . The specific details about the molecular structure are not available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD include its appearance as a solid, white to off-white color . It has a molecular weight of 528.55 and a molecular formula of C26H32N4O8 . It is soluble in DMSO at a concentration of 100 mg/mL .Applications De Recherche Scientifique
Treatment of Metabolic Diseases
PF-05231023, a long-acting FGF21 analog, has been shown to have significant effects on metabolism. It efficiently regulates the homeostasis of metabolism and cellular aging . This makes it a potential treatment for aging-associated metabolic diseases such as obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD) .
Weight Management
In studies conducted on obese cynomolgus monkeys, administration of PF-05231023 led to a marked decrease in food intake, resulting in reduced body weight . This suggests its potential use in weight management therapies .
Lipid Profile Improvement
PF-05231023 has been found to improve the lipid profile in both non-human primates and type 2 diabetic subjects . This could make it useful in managing conditions related to lipid metabolism .
Anti-Aging Effects
By activating autophagy genes and improving inflammation, PF-05231023 indirectly delays cellular aging and directly exerts anti-aging effects by regulating aging genes . This suggests potential applications in anti-aging therapies .
Glucose Metabolism Regulation
PF-05231023 can also regulate glucose metabolism by controlling metabolism-related genes . This could be particularly useful in the management of diabetes and other conditions related to glucose metabolism .
PROTACs Synthesis
“Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are molecules that can degrade target proteins, and they have potential applications in various areas of biological research and drug development .
Mécanisme D'action
PF-05231023, also known as “Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD” or “DKL4ESK12F”, is a long-acting analogue of Fibroblast Growth Factor 21 (FGF21), a key hormonal regulator of glucose metabolism and energy balance .
Target of Action
PF-05231023 primarily targets the FGFR1c receptor and its cofactor β-klotho . These targets play a crucial role in glucose metabolism and energy balance .
Mode of Action
PF-05231023 interacts with its targets to signal through the FGFR1c receptor and its cofactor β-klotho . This interaction appears to have both central and peripheral effects . In the periphery, adipose tissue is believed to be the primary target tissue, with adiponectin-mediated downstream effects in the liver .
Biochemical Pathways
The affected pathways involve glucose metabolism and energy balance . The compound’s interaction with its targets leads to changes in these pathways, resulting in decreased body weight and improved glucose tolerance .
Pharmacokinetics
After intravenous administration, plasma PF-05231023 levels peak immediately, with mean terminal half-lives of 6.5-7.7 hours and 66.5-96.6 hours for intact C- and N-termini, respectively . The exposures of intact C-terminus increase proportionally with increasing dose, whereas N-terminus exposures appear to trend higher than dose-proportionally .
Result of Action
PF-05231023 has been shown to decrease body weight and improve glucose tolerance in rodents . In both humans and monkeys, PF-05231023 decreased body weight, improved the circulating lipid profile, and increased adiponectin levels .
Action Environment
The action of PF-05231023 can be influenced by environmental factors such as diet and exercise . For instance, in a study with type 2 diabetes mellitus subjects on stable metformin therapy and/or diet and exercise, PF-05231023 treatment resulted in a significant decrease in body weight .
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLYWUPKGDHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD | |
CAS RN |
1037589-69-7 | |
| Record name | 2,5-Dihydro-2,5-dioxo-N-(2-(2-(3-oxo-3-((4-(3-oxo-3-(2-oxo-1-azetidinyl)propyl)phenyl)amino)propoxy)ethoxy)ethyl)-1H-pyrrole-1-propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037589697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIHYDRO-2,5-DIOXO-N-(2-(2-(3-OXO-3-((4-(3-OXO-3-(2-OXO-1-AZETIDINYL)PROPYL)PHENYL)AMINO)PROPOXY)ETHOXY)ETHYL)-1H-PYRROLE-1-PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL4ESK12F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
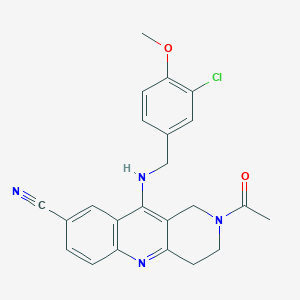
![6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B609881.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B609884.png)
